3-(4-Amino-2-(methoxycarbonyl)-1h-pyrrol-1-yl)propanoic acid

Description

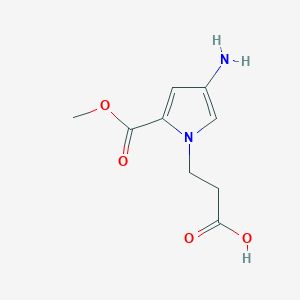

The compound 3-(4-Amino-2-(methoxycarbonyl)-1H-pyrrol-1-yl)propanoic acid features a pyrrole ring substituted with an amino (-NH₂) group at position 4 and a methoxycarbonyl (-COOCH₃) group at position 2. The pyrrole moiety is linked to a propanoic acid (-CH₂CH₂COOH) side chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

3-(4-amino-2-methoxycarbonylpyrrol-1-yl)propanoic acid |

InChI |

InChI=1S/C9H12N2O4/c1-15-9(14)7-4-6(10)5-11(7)3-2-8(12)13/h4-5H,2-3,10H2,1H3,(H,12,13) |

InChI Key |

CNGMWZQADTYQRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CN1CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-(methoxycarbonyl)-1h-pyrrol-1-yl)propanoic acid typically involves the reaction of a pyrrole derivative with appropriate reagents to introduce the amino and methoxycarbonyl groups. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the efficient formation of the desired product under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-(methoxycarbonyl)-1h-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The methoxycarbonyl group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

3-(4-Amino-2-(methoxycarbonyl)-1h-pyrrol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-(methoxycarbonyl)-1h-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular properties, and observed activities:

Functional Group Impact on Physicochemical Properties

- Methoxycarbonyl vs. Amino Groups: The methoxycarbonyl group (e.g., in 3-{1-[3-(methoxycarbonyl)phenyl]-...propanoic acid) increases logP (4.74), enhancing lipophilicity and membrane permeability . In contrast, amino groups (e.g., in PBG) improve water solubility due to hydrogen bonding . Chlorinated derivatives (e.g., 3-(4-chlorophenyl)-...propanoic acid) exhibit antimicrobial activity, as seen in chlorinated 3-phenylpropanoic acid analogs from marine Streptomyces .

Biological Activity

3-(4-Amino-2-(methoxycarbonyl)-1H-pyrrol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 182.18 g/mol

- CAS Number : 2097988-52-6

The compound features a pyrrole ring, an amino group, and a methoxycarbonyl group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

In vitro studies have shown that this compound demonstrates antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly in targeting reactive oxygen species (ROS) involved in cancer progression. It has shown promise in reducing tumor growth in preclinical models by inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Antioxidant | High | Scavenging of free radicals | |

| Antimicrobial | Moderate | Disruption of cell membranes | |

| Anticancer | Significant | Induction of apoptosis via ROS modulation |

Case Study: Antioxidant and Antimicrobial Evaluation

A study conducted by Umesha et al. (2009) assessed the antioxidant and antimicrobial properties of similar compounds. The results demonstrated that these compounds effectively reduced oxidative stress markers and inhibited the growth of bacterial strains such as E. coli and S. aureus .

The mechanisms underlying the biological activities of this compound involve:

- Free Radical Scavenging : The presence of the amino and methoxycarbonyl groups enhances the electron-donating ability, allowing the compound to neutralize free radicals.

- Cell Membrane Disruption : The hydrophobic nature of the pyrrole ring facilitates interaction with lipid membranes, leading to increased permeability and cell death in microbes.

- Apoptosis Induction : By modulating ROS levels, the compound triggers apoptotic pathways in cancer cells, promoting cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.